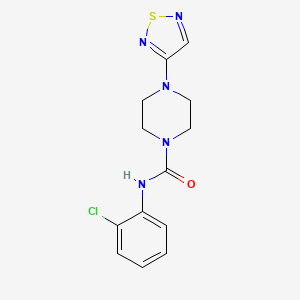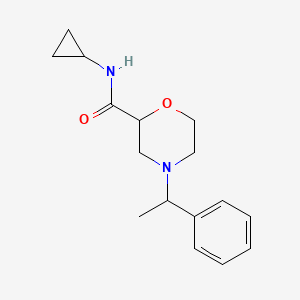![molecular formula C20H23N3O2 B12262547 3-[(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B12262547.png)
3-[(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a combination of a benzonitrile group, a piperidine ring, and a methoxypyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Methoxypyridine Intermediate: The synthesis begins with the preparation of 6-methoxypyridin-2-ylboronic acid, which is achieved through the reaction of 6-methoxypyridine with boronic acid under inert atmosphere conditions.
Suzuki-Miyaura Coupling: The methoxypyridine intermediate is then coupled with a halogenated piperidine derivative using palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step forms the piperidine-methoxypyridine linkage.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scaling up the reactions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides under mild oxidizing conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of nitrile groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the piperidine ring.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-[(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs targeting neurological disorders and cancer.
Material Science: It is investigated for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 3-[(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzyme active sites or receptor binding pockets, modulating their activity. The piperidine ring provides structural flexibility, allowing the compound to adopt conformations that enhance binding affinity. The benzonitrile group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This compound shares a similar core structure but features a triazole ring instead of the methoxypyridine moiety.
®-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: This compound has a piperidine ring and a benzonitrile group but differs in the presence of a quinazoline moiety.
Uniqueness
The uniqueness of 3-[(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The methoxypyridine moiety enhances its potential for interactions with biological targets, while the piperidine ring provides structural versatility.
Propiedades
Fórmula molecular |
C20H23N3O2 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
3-[[3-[(6-methoxypyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H23N3O2/c1-24-19-8-3-9-20(22-19)25-15-18-7-4-10-23(14-18)13-17-6-2-5-16(11-17)12-21/h2-3,5-6,8-9,11,18H,4,7,10,13-15H2,1H3 |
Clave InChI |
ZIUNUACZOSEZLG-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CC=C1)OCC2CCCN(C2)CC3=CC(=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12262468.png)
![N-methyl-N-{1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12262474.png)

![N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12262481.png)
![N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12262484.png)
![2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12262489.png)

![N-{1-[(2-fluorophenyl)methyl]piperidin-3-yl}-N,5-dimethylpyrimidin-2-amine](/img/structure/B12262503.png)

![5-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B12262509.png)
![N,N-dimethyl-2-{4-[(2-methylphenyl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12262515.png)
![N,5-dimethyl-N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12262518.png)
![N,N,6-trimethyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12262526.png)
![N,N-dimethyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B12262532.png)
